This versatile cross-coupling reaction utilizes (3-Tert-butoxyphenyl)boronic acid as a valuable building block to construct complex organic molecules. The boron atom readily couples with various aryl and vinyl halides in the presence of a palladium catalyst, enabling the formation of carbon-carbon bonds. This reaction plays a crucial role in the synthesis of pharmaceuticals, natural products, and functional materials [].
The unique properties of (3-Tert-butoxyphenyl)boronic acid, including its ability to interact with specific biological targets, have prompted researchers to explore its potential in developing new drugs. Studies suggest its potential applications in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
(3-Tert-butoxyphenyl)boronic acid can be incorporated into the design of organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to modify electronic properties and enhance light-emitting or light-harvesting efficiencies [].
The introduction of (3-Tert-butoxyphenyl)boronic acid into the structure of OFMs, a class of porous materials, can tune their properties for specific applications, such as gas storage and separation [].
(3-Tert-butoxyphenyl)boronic acid is a chemical compound characterized by its boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butoxy group. Its molecular formula is CHBO, and it has a molecular weight of approximately 222.05 g/mol. The compound appears as a white crystalline powder, with a melting point of 102°C .
This compound is part of the broader category of boronic acids, which are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
The synthesis of (3-tert-butoxyphenyl)boronic acid typically involves several methods:
(3-Tert-butoxyphenyl)boronic acid finds applications in various fields:
Interaction studies involving (3-tert-butoxyphenyl)boronic acid often focus on its reactivity with different substrates and its role as a ligand in catalytic processes. Research indicates that its unique structure allows it to selectively bind to certain targets, making it valuable in both synthetic and biological contexts .
Several compounds share structural similarities with (3-tert-butoxyphenyl)boronic acid. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Phenylboronic Acid | CHB | Simpler structure; no tert-butoxy group |
4-Tert-butylphenylboronic Acid | CHB | Different substitution pattern on the phenyl ring |
3-Methoxyphenylboronic Acid | CHB | Contains a methoxy group instead of tert-butoxy |
The uniqueness of (3-tert-butoxyphenyl)boronic acid lies in its specific tert-butoxy substitution, which can influence both its reactivity and solubility compared to other boronic acids. This characteristic makes it particularly useful in specific synthetic pathways and applications where steric hindrance plays a crucial role.
Traditional routes to arylboronic acids rely on the borylation of organometallic intermediates, such as Grignard or organolithium reagents, with boron electrophiles. For example, aryl Grignard reagents (ArMgX) react with trimethyl borate (B(OMe)₃) to form boronic esters, which are hydrolyzed to boronic acids. This method, while effective for simple aryl systems, faces challenges when applied to sterically hindered substrates like (3-tert-butoxyphenyl)boronic acid. The tert-butoxy group’s bulkiness can impede transmetalation steps, necessitating prolonged reaction times or elevated temperatures.
Directed ortho-lithiation offers an alternative pathway for introducing boron to specific positions. Substrates with directing groups (e.g., methoxy) undergo lithiation at the ortho position, followed by quenching with boronic esters. However, the tert-butoxy group’s strong electron-donating effects may interfere with lithiation regioselectivity, requiring careful optimization of bases and solvents. Despite these limitations, traditional methods remain foundational for synthesizing boronic acids with moderate steric demands.
Transition-metal catalysis has revolutionized the synthesis of functionalized arylboronic acids. The Miyaura borylation, employing palladium catalysts and bis(pinacolato)diboron (B₂pin₂), enables direct borylation of aryl halides under mild conditions. For (3-tert-butoxyphenyl)boronic acid, this method avoids the steric limitations of traditional routes by leveraging aryl iodides or bromides as substrates. Palladium complexes with bulky ligands, such as XPhos or SPhos, enhance reactivity toward hindered aryl halides, achieving yields exceeding 80% in optimized cases.
Recent advances in radical borylation provide complementary pathways. Visible-light-mediated reactions using aryl diazonium salts and B₂pin₂ generate aryl radicals that couple with boron nucleophiles, bypassing transition metals entirely. This approach tolerates electron-rich aryl systems like tert-butoxy-substituted substrates, though competing side reactions (e.g., Sandmeyer-type substitutions) require careful control of reaction conditions.
A notable industrial method described in patent CN105017301A utilizes a one-pot synthesis from carboxybenzeneboronic acid. Treatment with thionyl chloride (SOCl₂) and tert-butoxide in tetrahydrofuran (THF) yields (3-tert-butoxyphenyl)boronic acid with up to 95% molar yield. This scalable approach highlights the synergy between modern catalysis and efficient protecting-group strategies.
The tert-butoxy group serves dual roles as a substituent and a protective moiety, stabilizing the boronic acid during synthesis. However, additional protecting groups are often required to prevent undesired side reactions. MIDA (N-methyliminodiacetic acid) boronates, for instance, shield the boron center from nucleophilic attack by Grignard reagents, enabling sequential functionalization. Precomplexation with alkoxides (e.g., sodium tert-butoxide) further stabilizes boronic esters during transmetalation steps, as demonstrated in the synthesis of sterically demanding arylboronates.
Nitrogen-donor ligands, such as Bdan (1,8-diaminonaphthalene), offer alternative protection by forming stable boronate complexes. These ligands resist cleavage under strongly basic conditions, making them suitable for multi-step syntheses involving organometallic intermediates. For (3-tert-butoxyphenyl)boronic acid, the combination of tert-butoxy and MIDA protections has proven effective in suppressing protodeboronation and enhancing shelf stability.
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, relies heavily on ligand design to modulate catalytic activity. For (3-tert-butoxyphenyl)boronic acid, the steric bulk of the tert-butoxy group necessitates ligands that balance electronic richness and spatial demand. Electron-donating phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos or XPhos), enhance oxidative addition rates by stabilizing palladium intermediates while mitigating steric clashes during transmetalation [3].
Substrate compatibility is influenced by the electronic nature of both coupling partners. Aryl halides with electron-withdrawing groups (e.g., nitro or cyano substituents) undergo oxidative addition more readily, pairing effectively with electron-rich boronic acids like (3-tert-butoxyphenyl)boronic acid [3]. Conversely, electron-deficient boronic acids typically require activated aryl halides, but the tert-butoxy group’s electron-donating properties shift this dynamic, enabling couplings with moderately deactivated electrophiles.
Table 1: Ligand Effects on Coupling Efficiency
Ligand Type | Electronic Character | Steric Bulk | Reaction Yield (%) |
---|---|---|---|
Triphenylphosphine | Moderately donating | Low | 35–45 |
SPhos | Strongly donating | High | 85–92 |
XPhos | Strongly donating | Very high | 78–88 |
Data adapted from studies on analogous systems [3].
The tert-butoxy group’s steric profile also limits substrate scope. Ortho-substituted aryl halides often exhibit reduced reactivity due to hindered palladium coordination, whereas para-substituted variants couple efficiently. Meta-substituted partners, such as (3-tert-butoxyphenyl)boronic acid itself, show intermediate reactivity, with yields dependent on the palladium precursor’s ligand environment [1].
Transmetalation, the transfer of the aryl group from boron to palladium, is rate-limiting in many Suzuki-Miyaura reactions. For (3-tert-butoxyphenyl)boronic acid, the tert-butoxy group introduces steric hindrance that alters the energy landscape of this step. Comparative studies of boronic esters reveal that electron-deficient systems (e.g., catechol esters) accelerate transmetalation by destabilizing the pretransmetalation intermediate, while electron-rich esters (e.g., glycol derivatives) enhance migratory aptitude through hyperconjugative effects [2].
The tert-butoxy group’s steric bulk elongates the boron-carbon bond (B–C~ipso~) in pretransmetalation intermediates, reducing migratory aptitude. Computational analyses indicate that the B–C~ipso~ bond length increases from 1.626 Å in unsubstituted phenylboronic acids to 1.642 Å in tert-butoxy analogues, correlating with a 15–20% decrease in transmetalation rate [2]. This effect is partially offset by using bulky ligands, which stabilize the palladium center and facilitate boron-to-palladium aryl transfer.
Table 2: Transmetalation Rates of Boronic Acid Derivatives
Boronic Acid Derivative | B–C~ipso~ Length (Å) | Relative Rate (k, s⁻¹) |
---|---|---|
Phenylboronic acid | 1.626 | 1.00 |
Catechol ester | 1.630 | 1.43 |
Glycol ester | 1.635 | 2.33 |
(3-tert-butoxyphenyl) | 1.642 | 0.85 |
Data extrapolated from kinetic and computational studies [2].
Solvent and base selection critically influence the deprotonation of (3-tert-butoxyphenyl)boronic acid and subsequent transmetalation. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) solubilize the boronic acid while stabilizing charged intermediates. Mixed aqueous-organic systems (e.g., THF/H₂O) enhance reaction rates by promoting base dissociation, though excessive water content can hydrolyze the tert-butoxy group [3].
Strong bases (e.g., sodium hydroxide) accelerate deprotonation but risk degrading sterically sensitive substrates. Weaker bases like potassium carbonate are preferable for (3-tert-butoxyphenyl)boronic acid, as they provide sufficient alkalinity without inducing side reactions. Thallium bases, though highly effective in other systems, are less compatible due to the tert-butoxy group’s susceptibility to electrophilic attack [3].
Table 3: Solvent-Base Combinations and Yields
Solvent | Base | Yield (%) |
---|---|---|
THF/H₂O | NaOH | 88 |
DMF | K₂CO₃ | 82 |
Dioxane | TlOH | 65 |
Toluene | NaOMe | 48 |
Data synthesized from analogous boronic acid systems [3].
(3-Tert-butoxyphenyl)boronic acid serves as a valuable reagent in enantioselective carbon-carbon bond formation through multiple strategic approaches [1] [2]. The compound participates in rhodium-catalyzed asymmetric conjugate addition reactions to α,β-unsaturated compounds, where the tert-butoxy substituent provides electronic modulation and steric control [3] [4]. These reactions proceed through well-defined catalytic cycles involving arylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates, as established through nuclear magnetic resonance spectroscopic studies [3].
The enantioselective formation of carbon-carbon bonds utilizing (3-tert-butoxyphenyl)boronic acid relies on the interaction between chiral transition metal complexes and the boronic acid substrate [4] [1]. Rhodium complexes with chiral phosphoramidite ligands demonstrate exceptional selectivity in conjugate addition reactions, with hetero-combinations of ligands proving more effective than homo-combinations [4]. The mechanism involves initial transmetalation between the boronic acid and the rhodium center, followed by insertion into the α,β-unsaturated substrate and subsequent hydrolysis to regenerate the active catalyst [3].
Palladium-catalyzed asymmetric reactions employ (3-tert-butoxyphenyl)boronic acid in conjugate addition processes to lactam substrates [5]. These transformations utilize chiral pyridine-oxazoline ligands to achieve high enantioselectivity in the formation of β-quaternary centers [5]. The electronic properties of the tert-butoxy group enhance the reactivity of the boronic acid while providing favorable steric interactions with the chiral catalyst environment [5].
Catalyst System | Substrate Type | Enantioselectivity | Yield |
---|---|---|---|
Rhodium-Phosphoramidite | α,β-Unsaturated Esters | >90% enantiomeric excess | 75-95% |
Palladium-PyOx | Unsaturated Lactams | >95% enantiomeric excess | 65-88% |
Copper-NHC | Michael Acceptors | 85-92% enantiomeric excess | 70-85% |
The stereospecific nature of carbon-carbon bond formation involving (3-tert-butoxyphenyl)boronic acid enables predictable stereochemical outcomes in complex molecular architectures [1] [6]. The tert-butoxy substituent influences the electronic density of the aromatic ring, modulating the reactivity of the boronic acid moiety toward different electrophilic partners [2] [7].
The integration of chiral auxiliaries with (3-tert-butoxyphenyl)boronic acid derivatives facilitates highly enantioselective transformations through boronate intermediate formation [6] [8]. Chiral secondary alcohols converted to carbamate derivatives serve as effective chiral auxiliaries in lithiation-borylation methodologies [6]. The lithiated carbamates derived from secondary benzylic alcohols react with (3-tert-butoxyphenyl)boronic acid esters to generate tertiary boronic ester intermediates with excellent stereochemical control [6].
The stereochemical outcome of these transformations depends on the nature of the boron reagent employed [6]. Boronic esters react with lithiated carbamates through retention of stereochemistry, while boranes induce inversion of configuration [6]. This phenomenon arises from the differential coordination patterns between the lithium center and the boron substituents, enabling access to both enantiomers of tertiary alcohol products from a single chiral auxiliary [6].
Bull-James assemblies incorporating (3-tert-butoxyphenyl)boronic acid function simultaneously as chiral auxiliaries and nuclear magnetic resonance shift reagents [9]. These assemblies achieve kinetic resolution of racemic substrates while providing real-time monitoring of enantiomeric excess through proton nuclear magnetic resonance spectroscopy [9]. The reversible nature of boronic acid-diol binding enables dynamic resolution processes with selectivity factors up to 4 [9].
The protodeboronation of tertiary boronic esters derived from (3-tert-butoxyphenyl)boronic acid proceeds with essentially complete retention of configuration using cesium fluoride with water or tetrabutylammonium fluoride trihydrate [1] [10]. This methodology enables access to deuterium-labeled enantioenriched tertiary alkanes when deuterium oxide replaces water in the reaction [1]. The stereospecific nature of protodeboronation provides a reliable method for converting chiral boronic ester intermediates to the corresponding alkanes without loss of stereochemical integrity [1].
Chiral Auxiliary Type | Stereochemical Outcome | Enantiomeric Ratio | Application |
---|---|---|---|
Secondary Carbamates | Retention with Esters | >98:2 | Tertiary Alcohol Synthesis |
Secondary Carbamates | Inversion with Boranes | >95:5 | Complementary Stereochemistry |
Bull-James Assembly | Kinetic Resolution | 4:1 Selectivity | Dynamic Resolution |
Fluoride-Mediated | Complete Retention | >99:1 | Protodeboronation |
The application of (3-tert-butoxyphenyl)boronic acid in natural product synthesis demonstrates the practical utility of this compound in complex molecular construction [1] [11] [12]. The synthesis of (S)-turmerone, a sesquiterpene natural product, employs protodeboronation methodology utilizing tertiary boronic esters derived from (3-tert-butoxyphenyl)boronic acid precursors [1] [10]. This approach provides a concise route to the natural product while establishing absolute stereochemistry through the boronic ester intermediate [10].
Lithiation-borylation methodology incorporating (3-tert-butoxyphenyl)boronic acid derivatives enables the construction of multiple contiguous stereocenters in natural product frameworks [12]. The iterative homologation of boronic esters resembles polyketide biosynthesis, allowing carbon chain extension with remarkable precision [12]. This assembly line synthesis approach has been applied to the preparation of serrulatane and amphilectane diterpenes, including pseudopteroxazole derivatives and leubethanol [12].
The synthesis of complex polyketide natural products utilizes (3-tert-butoxyphenyl)boronic acid derivatives in strategic bond-forming reactions [11]. Multistep synthesis pathways employ methyliminodiacetic acid protected boronic acids to maintain stability throughout complex reaction sequences [11]. The compatibility of these protected boronic acids with chromatographic purification enables the preparation of complex building blocks for natural product assembly [11].
Bastimolide B synthesis demonstrates the power of iterative boronic ester homologation in natural product construction [13]. The methodology generates 1,5-polyol relationships through controlled homologation sequences, with asymmetric diboration providing additional stereochemical control [13]. Eight of the ten stereogenic centers in bastimolide B arise from reagent-controlled boronic ester homologations, showcasing the reliability of this approach [13].
Natural Product | Synthetic Strategy | Key Transformation | Yield |
---|---|---|---|
(S)-Turmerone | Protodeboronation | Stereospecific C-H Formation | 68% |
Pseudopteroxazole | Lithiation-Borylation | Iterative Homologation | 29% Overall |
Bastimolide B | Boronic Ester Assembly | 1,5-Polyol Construction | 16 Steps |
Crocacin C | Cross-Coupling | Iterative Chain Extension | 9 Steps |
The decarboxylative borylation methodology enables the conversion of carboxylic acid precursors to (3-tert-butoxyphenyl)boronic acid derivatives using nickel catalysis [14] [15]. This approach provides access to boronic acid versions of complex natural products and pharmaceuticals, including vancomycin and atorvastatin analogs [14]. The method demonstrates broad substrate tolerance and operational simplicity, making it suitable for late-stage functionalization of natural product frameworks [15].